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Compound of Interest

Compound Name: C17H18CIN304

Cat. No.: B576333

To the Researcher: Initial searches for the chemical formula C17H18CIN304 did not yield a
definitively corresponding compound. It is highly probable that this formula contains a
typographical error. The closest well-documented chemical entity is 4-chloro-N-(6,7-dimethoxy-
4-0x0-1H-quinazolin-2-yl)benzamide, with the molecular formula C17H14CIN304. This guide
will proceed by outlining the general principles and methodologies for studying the solubility
and stability of such a compound, which can be applied once the specific molecule of interest is
confirmed.

Compound Identification and Characterization

Prior to initiating comprehensive solubility and stability studies, it is imperative to unequivocally
identify and characterize the compound in question.

1.1. Structure and Physicochemical Properties

The foundational step involves confirming the molecular structure and fundamental
physicochemical properties. For a compound like 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-
qguinazolin-2-yl)benzamide, this would include:

e Molecular Weight: 359.77 g/mol
o Appearance: Crystalline solid (predicted)

e pKa: (Predicted values would be determined using computational tools)
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e LogP: (Predicted value would be determined to estimate lipophilicity)
1.2. Purity Assessment

The purity of the active pharmaceutical ingredient (API) must be rigorously assessed to ensure
that observed solubility and stability characteristics are not influenced by impurities. Standard
analytical techniques for purity determination include:

High-Performance Liquid Chromatography (HPLC) with UV detection

Liguid Chromatography-Mass Spectrometry (LC-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Differential Scanning Calorimetry (DSC)

Solubility Studies

The solubility of a drug substance is a critical determinant of its bioavailability and plays a
pivotal role in formulation development.

2.1. Equilibrium Solubility Determination
Equilibrium solubility is typically determined by the shake-flask method.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

o Preparation: An excess amount of the compound is added to a series of vials containing
different solvents or buffer solutions of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate
physiological conditions).

» Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g.,
25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium
is reached.

o Sample Collection and Analysis: After equilibration, the suspensions are filtered through a
suitable membrane filter (e.g., 0.22 um) to remove undissolved solids. The concentration of
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the dissolved compound in the filtrate is then quantified using a validated analytical method,
typically HPLC-UV.

Data Presentation:

Table 1: Equilibrium Solubility of 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-
yl)benzamide in Various Solvents

Solvent/Buffer (pH) Temperature (°C) Solubility (mg/mL)

0.1 NHCI (pH 1.2) 25 Data to be determined
Acetate Buffer (pH 4.5) 25 Data to be determined
Phosphate Buffer (pH 6.8) 25 Data to be determined
Phosphate Buffer (pH 7.4) 25 Data to be determined
Water 25 Data to be determined
Ethanol 25 Data to be determined
Propylene Glycol 25 Data to be determined
0.1 NHCI(pH 1.2) 37 Data to be determined
Acetate Buffer (pH 4.5) 37 Data to be determined
Phosphate Buffer (pH 6.8) 37 Data to be determined
Phosphate Buffer (pH 7.4) 37 Data to be determined

2.2. Intrinsic Dissolution Rate (IDR)

The IDR is a measure of the dissolution rate of a pure substance under constant surface area
conditions.

Experimental Protocol: Intrinsic Dissolution Rate (Wood's Apparatus)

o Compact Preparation: A known amount of the compound is compressed into a die with a
fixed surface area using a hydraulic press.
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 Dissolution Testing: The die is placed in a dissolution vessel containing a known volume of
dissolution medium maintained at a constant temperature (e.g., 37 °C). The apparatus is
rotated at a constant speed (e.g., 100 rpm).

o Sample Analysis: Aliquots of the dissolution medium are withdrawn at predetermined time
intervals and analyzed by HPLC-UV to determine the concentration of the dissolved
compound. The amount of drug dissolved per unit area is plotted against time, and the slope
of the linear portion of the curve represents the intrinsic dissolution rate.

Data Presentation:

Table 2: Intrinsic Dissolution Rate of 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-
yl)benzamide

Dissolution Rotation Speed .

. Temperature (°C) IDR (mg/cm?/min)
Medium (pH) (rpm)
0.1 N HCI (pH 1.2) 37 100 Data to be determined

Phosphate Buffer (pH
6.8)

37 100 Data to be determined

Stability Studies

Stability testing is essential to determine the shelf-life of a drug substance and identify
appropriate storage conditions.

3.1. Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products
and establish the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation

o Stress Conditions: Solutions of the compound are subjected to various stress conditions,
including:

o Acidic Hydrolysis: 0.1 N HCI at 60 °C for 24 hours.
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o Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
o Oxidative Degradation: 3% H20:2 at room temperature for 24 hours.
o Thermal Degradation: The solid compound is stored at 80 °C for 48 hours.

o Photostability: The solid compound and its solution are exposed to light providing an
overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet
energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

e Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to
separate the parent compound from its degradation products. Mass spectrometry can be
used to identify the structure of the degradation products.

3.2. ICH Stability Studies

Formal stability studies are conducted under conditions recommended by the International
Council for Harmonisation (ICH).

Experimental Protocol: Long-Term and Accelerated Stability Testing

» Storage Conditions: The drug substance is stored in controlled environment chambers under
the following conditions:

o Long-Term: 25°C +2°C/60% RH + 5% RH
o Intermediate: 30 °C + 2 °C / 65% RH + 5% RH
o Accelerated: 40 °C +2°C/75% RH + 5% RH

o Testing Schedule: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24,
and 36 months for long-term testing; 0, 3, and 6 months for accelerated testing).

e Analysis: At each time point, the samples are tested for appearance, assay, degradation
products, and other relevant quality attributes.

Data Presentation:
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Table 3: Accelerated Stability Data for 4-chloro-N-(6,7-dimethoxy-4-oxo-1H-quinazolin-2-
yl)benzamide at 40 °C / 75% RH

Time (Months) Appearance Assay (%) Total Impurities (%)
0 Conforms 99.8 0.15

3 Data to be determined  Data to be determined  Data to be determined
6 Data to be determined  Data to be determined  Data to be determined
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 To cite this document: BenchChem. [In-depth Technical Guide: Solubility and Stability of
C17H18CIN304]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b576333#c17h18cIn304-solubility-and-stability-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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